molecular formula C12H16N4OS B14904540 n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide

n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B14904540
M. Wt: 264.35 g/mol
InChI Key: DNTFLYNJUCHWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound characterized by its unique thienopyrimidine structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and subsequent amidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
  • 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride

Uniqueness

N-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its thienopyrimidine core and aminoethyl side chain make it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-[2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide

InChI

InChI=1S/C12H16N4OS/c1-7-8(2)18-12-10(7)11(15-6-16-12)14-5-4-13-9(3)17/h6H,4-5H2,1-3H3,(H,13,17)(H,14,15,16)

InChI Key

DNTFLYNJUCHWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCNC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.